molecular formula C13H11NO3S B6382745 4-(4-Methylthiophenyl)-2-nitrophenol, 95% CAS No. 1261923-43-6

4-(4-Methylthiophenyl)-2-nitrophenol, 95%

Cat. No. B6382745
CAS RN: 1261923-43-6
M. Wt: 261.30 g/mol
InChI Key: QPDAGSAUCVWYAG-UHFFFAOYSA-N
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Description

4-(4-Methylthiophenyl)-2-nitrophenol (4-MTPN) is a synthetic compound that has been studied for its potential applications in scientific research. 4-MTPN is a nitrophenol derivative that is used as a reagent in organic synthesis, and has been found to have numerous biochemical and physiological effects when used in laboratory experiments.

Scientific Research Applications

4-(4-Methylthiophenyl)-2-nitrophenol, 95% has been used in numerous scientific research applications, such as in the study of drug metabolism, drug toxicity, and drug delivery. It has been used as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It has also been used to study the toxicity of drugs by measuring their metabolic activation. Furthermore, 4-(4-Methylthiophenyl)-2-nitrophenol, 95% has been used as a model compound to study drug delivery systems, such as nanoparticles and liposomes, which are used to deliver drugs to specific parts of the body.

Mechanism of Action

The mechanism of action of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% is not completely understood. However, it is believed that 4-(4-Methylthiophenyl)-2-nitrophenol, 95% can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It is also believed that 4-(4-Methylthiophenyl)-2-nitrophenol, 95% can be metabolized to form reactive intermediates, which can bind to and activate other proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% have not been extensively studied. However, it has been found to have some effects on the body. It has been found to increase the activity of cytochrome P450 enzymes, which can lead to increased metabolism of drugs in the body. It has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and can be stored for long periods of time without degradation. Furthermore, it is relatively safe to use, as it is not toxic at the concentrations used in laboratory experiments. However, there are some limitations to using 4-(4-Methylthiophenyl)-2-nitrophenol, 95% in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable, and can degrade over time, which can lead to inaccurate results.

Future Directions

There are numerous potential future directions for the use of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% in scientific research. It could be used to study the metabolism and toxicity of other drugs, as well as to study drug delivery systems. Additionally, it could be used to study the effects of oxidative stress on cells, and to develop new methods for drug delivery. Finally, it could be used to study the effects of environmental toxins on the body, and to develop new methods for detoxification.

Synthesis Methods

The synthesis of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% involves several steps. The first step is to prepare the starting material, 4-methylthiophenol, by reacting 4-methylthiophenol with a base such as sodium hydroxide or potassium hydroxide in an aqueous solution. The next step is to nitrate the 4-methylthiophenol to form 4-methylthiophenyl nitrate. This is done by reacting the 4-methylthiophenol with a nitrating agent such as nitric acid or sulfuric acid. The final step is to reduce the nitrate to form 4-(4-Methylthiophenyl)-2-nitrophenol, 95%. This is done by reacting the 4-methylthiophenyl nitrate with a reducing agent such as sodium borohydride or sodium cyanoborohydride.

properties

IUPAC Name

4-(4-methylsulfanylphenyl)-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDAGSAUCVWYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylthiophenyl)-2-nitrophenol

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